1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Beschreibung
The compound 1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic molecule featuring a triazole core linked to a dimethoxyphenyl group and a 1,2,4-oxadiazole ring substituted with a pyridin-4-yl moiety. This structure combines aromatic and heteroaromatic systems, which are often associated with biological activity, such as kinase inhibition or antimicrobial properties . The 2,5-dimethoxyphenyl group may enhance lipophilicity and influence binding interactions, while the pyridin-4-yl-oxadiazole moiety contributes to hydrogen bonding and π-π stacking capabilities .
Eigenschaften
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c1-25-11-3-4-13(26-2)12(9-11)24-15(18)14(21-23-24)17-20-16(22-27-17)10-5-7-19-8-6-10/h3-9H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWROGJKXIRDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.
Synthesis of the oxadiazole ring: This step involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring.
Coupling of the pyridine ring: The final step involves coupling the pyridine ring to the oxadiazole-triazole intermediate through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound's structure suggests potential pharmacological activities due to the presence of the triazole and oxadiazole moieties, which are known for their diverse biological effects.
Anticancer Activity
Research indicates that derivatives of oxadiazole and triazole exhibit significant anticancer properties. For example, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted the synthesis of new oxadiazole derivatives that demonstrated potent antiproliferative activity against human cancer cell lines, suggesting that 1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine may possess similar properties .
Antimicrobial Activity
Compounds containing the triazole ring have been reported to exhibit antimicrobial properties. For instance, studies on related triazole derivatives have shown efficacy against various bacterial strains and fungi. The incorporation of pyridine and oxadiazole groups into the structure may enhance these antimicrobial effects due to their ability to interact with microbial enzymes .
Anticonvulsant Activity
The presence of the oxadiazole moiety has been linked to anticonvulsant activity. Research on related compounds has demonstrated their effectiveness in reducing seizure activity in animal models. The mechanism is thought to involve modulation of neurotransmitter systems in the brain .
Synthetic Methodologies
The synthesis of 1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step reactions:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazones or amidoximes with suitable carbonyl compounds.
- Triazole Synthesis : The triazole ring is commonly synthesized via [3+2] cycloaddition reactions between azides and alkynes.
- Final Coupling : The final compound is obtained by coupling the oxadiazole derivative with the triazole precursor using standard coupling reagents like EDC or DCC.
Case Studies
Several studies have explored the biological activities of similar compounds:
Wirkmechanismus
The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Pyridine Positional Isomers: The compound {2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride () shares a triazole-oxadiazole scaffold but differs in the pyridine substitution (pyridin-3-yl vs. pyridin-4-yl). The para-substituted pyridine in the target compound may enhance steric accessibility for receptor binding compared to the meta-substituted analog .
Oxadiazole Derivatives: 4-[1-Ethyl-6-(4-fluorophenoxy)-7-phenyl-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine () replaces the triazole with an imidazo-pyridine system. This modification increases molecular complexity and may alter selectivity in biological targets . Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxylate () introduces a pyrrolidinylmethyl group, enhancing solubility but reducing aromaticity compared to the dimethoxyphenyl group in the target compound .
Substituent Effects
- Methoxy vs. Alkylsulfanyl Groups : The 2,5-dimethoxyphenyl group in the target compound contrasts with 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine (), where alkylsulfanyl groups increase hydrophobicity but may reduce metabolic stability .
- Aromatic vs. Non-Aromatic Linkers: The oxadiazole-triazole linkage in the target compound differs from 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine (), which uses a pyridazine-pyrazole system. The latter’s dichlorophenyl group may confer stronger electron-withdrawing effects .
Structural and Pharmacological Data Table
Biologische Aktivität
1-(2,5-Dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that incorporates a triazole ring and an oxadiazole moiety, both of which are known for their diverse pharmacological properties.
Chemical Structure
The compound can be represented by the following IUPAC name:
- IUPAC Name : 1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Biological Activity Overview
Research has indicated that compounds containing triazole and oxadiazole rings exhibit a variety of biological activities including:
- Anticancer Activity : Many derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and enzyme inhibition.
- Antimicrobial Properties : Certain derivatives demonstrate effectiveness against various bacterial strains.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease processes. Key mechanisms include:
- Inhibition of Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation (e.g., HDAC and thymidylate synthase) .
- Induction of Apoptosis : Studies have shown that it can increase the expression of pro-apoptotic factors like p53 and activate caspase pathways in cancer cells .
Research Findings
A review of recent literature reveals significant findings regarding the biological activity of similar compounds:
Anticancer Studies
A study on 1,2,4-oxadiazole derivatives highlighted their ability to inhibit HDAC enzymes with IC50 values ranging from 8.2 to 12.1 nM . These values suggest strong inhibitory potential compared to established drugs.
Antimicrobial Activity
Another investigation into oxadiazole derivatives demonstrated selective inhibition against certain pathogenic bacteria with IC50 values in the low micromolar range . This indicates potential for development as antimicrobial agents.
Case Study 1: Anticancer Activity in MCF-7 Cells
In vitro studies using MCF-7 breast cancer cells showed that the compound increased apoptotic markers significantly compared to controls. This suggests a promising role in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were tested against Mycobacterium tuberculosis, with several compounds exhibiting IC90 values below 10 μM, indicating effective anti-tubercular properties .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Mechanism | IC50/IC90 Values |
|---|---|---|---|
| Compound A | Anticancer | HDAC Inhibition | 8.2 nM |
| Compound B | Antimicrobial | Mycobacterium tuberculosis | 3.73 μM (IC90) |
| Compound C | Apoptosis Induction | Caspase Activation in MCF-7 Cells | Not specified |
Q & A
Q. What synthetic strategies are typically employed to construct the 1,2,4-oxadiazole and 1,2,3-triazole moieties in this compound?
The synthesis involves multi-step reactions, including cyclization and condensation. For the oxadiazole ring, a common method is the cyclization of acylhydrazides using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (~120°C) . The 1,2,3-triazole moiety can be formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity. S-alkylation reactions in alkaline media (e.g., NaOH/MeOH) are used to introduce sulfanyl groups to the triazole core .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, especially distinguishing methoxy (δ ~3.8 ppm) and pyridyl signals (δ ~8.5 ppm).
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches ~1600 cm⁻¹ for oxadiazoles).
- X-ray Crystallography : Resolves tautomerism and confirms molecular geometry. For example, planar triazole rings with dihedral angles <5° relative to aromatic substituents .
Q. How does the 2,5-dimethoxyphenyl group influence the compound’s solubility and reactivity?
Methoxy groups enhance solubility in polar solvents (e.g., DMSO, MeOH) via hydrogen bonding. They also act as electron-donating groups, stabilizing intermediates during electrophilic substitution reactions. However, steric hindrance from the dimethoxy arrangement may slow nucleophilic attacks at the triazole core .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during oxadiazole formation?
Key parameters include:
- Base Selection : Use non-nucleophilic bases (e.g., NaH) to minimize undesired deprotonation pathways.
- Temperature Control : Maintain 80–100°C to accelerate cyclization while avoiding decomposition.
- Solvent Choice : Anhydrous dichloromethane (DCM) or THF reduces hydrolysis of intermediates . For example, Appel salt reactions with aminopyridines show higher yields when using Et₃N as a base at 0°C .
Q. What computational methods are used to predict the compound’s electronic properties and reactivity?
- DFT Calculations : B3LYP/6-311G(d,p) models HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites .
- Mulliken Population Analysis : Quantifies charge distribution, revealing pyridin-4-yl as an electron-deficient region prone to electrophilic substitution .
Q. How do intramolecular hydrogen bonds affect the compound’s crystallographic packing and stability?
X-ray studies show intramolecular N–H⋯N bonds (2.1–2.3 Å) create S(6) ring motifs, enforcing planar conformations. Intermolecular N–H⋯O bonds (e.g., 2.8 Å) form zigzag supramolecular chains, enhancing thermal stability up to 250°C .
Data Contradiction Analysis
Q. Why do reported yields for similar triazole-oxadiazole hybrids vary across studies?
Discrepancies arise from:
- Purification Methods : Chromatography vs. recrystallization (e.g., 60% vs. 45% yield for triazole derivatives ).
- Substituent Effects : Electron-withdrawing groups on pyridin-4-yl reduce oxadiazole cyclization efficiency by 15–20% compared to electron-donating groups .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Triazole-Phenyl) | 2.3° |
| Hydrogen Bond Lengths | N–H⋯N: 2.1–2.3 Å |
Q. Table 2. DFT-Calculated Thermodynamic Properties (B3LYP/6-311G(d,p))
| Property | Value (298 K) |
|---|---|
| Gibbs Free Energy (ΔG) | -1452.8 kJ/mol |
| Enthalpy (ΔH) | -1449.3 kJ/mol |
| Entropy (ΔS) | 480.2 J/(mol·K) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
